1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile
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Overview
Description
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile is a compound that features a thiazole ring substituted with a trifluoromethyl group and a cyclopropane ring attached to a carbonitrile group. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile typically involves the reaction of 4-(trifluoromethyl)thiazole with cyclopropane-1-carbonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiazole ring, followed by nucleophilic substitution with cyclopropane-1-carbonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Scientific Research Applications
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The cyclopropane-1-carbonitrile moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile can be compared with other thiazole derivatives, such as:
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: This compound has antifungal activity and is used in medicinal chemistry.
4-Trifluoromethyl-(1,2,3-triazol-1-yl)quinoline: This compound is used in the synthesis of hybrid molecules with potential biological activities.
The uniqueness of this compound lies in its combination of a trifluoromethyl-substituted thiazole ring and a cyclopropane-1-carbonitrile moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H5F3N2S |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)5-3-14-6(13-5)7(4-12)1-2-7/h3H,1-2H2 |
InChI Key |
CATRHDIEDKWOJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=NC(=CS2)C(F)(F)F |
Origin of Product |
United States |
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